molecular formula C11H13NO2 B1599441 2-(4-Methoxyphenyl)-3-oxobutanenitrile CAS No. 63895-78-3

2-(4-Methoxyphenyl)-3-oxobutanenitrile

Cat. No.: B1599441
CAS No.: 63895-78-3
M. Wt: 191.23 g/mol
InChI Key: POVVYVUMRYBWIK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-oxobutanenitrile is an organic compound with a molecular formula of C11H11NO2 It features a methoxyphenyl group attached to a butanenitrile backbone, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-oxobutanenitrile typically involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-oxobutanenitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is explored for its potential in drug discovery, particularly in the synthesis of pharmaceutical candidates with therapeutic properties.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethanol: A related compound with a similar methoxyphenyl group but different functional groups.

    4-Methoxyphenethylamine: Another compound featuring the methoxyphenyl group, used in different chemical contexts.

    2-(4-Methoxyphenyl)benzo[d]thiazole: A heterocyclic compound with a methoxyphenyl group, used in medicinal chemistry.

Uniqueness

2-(4-Methoxyphenyl)-3-oxobutanenitrile is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)11(7-12)9-3-5-10(14-2)6-4-9/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHYZFMBSVFQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279310
Record name 2-(4-methoxyphenyl)-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63895-78-3, 5219-00-1
Record name α-Acetyl-4-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63895-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC12224
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12224
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Record name 2-(4-methoxyphenyl)-3-oxobutanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-acetyl(4-methoxyphenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.664
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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